molecular formula C15H14N6O B1667306 9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132377-83-4

9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No. B1667306
M. Wt: 294.31 g/mol
InChI Key: APHMGGWRVNQQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-RJ 70 is a tritiated photoaffinity azido analog of nevirapine and can be used to study the binding of nevirapine to HIV-1 transcriptase through covalently labeled enzymes and amino acid residues.

Scientific Research Applications

HIV-1 Inhibition

A significant application of pyridobenzodiazepine derivatives is in the inhibition of human immunodeficiency virus type 1 (HIV-1). Compounds like 11-ethyl-6,11-dihydro-pyrido[2,3-f][2,1,5]benzothiodiazepine-5,5-dioxide have demonstrated potent inhibition of HIV-1 replication, including strains resistant to traditional treatments like AZT. This inhibition occurs through interaction with the reverse transcription process, a critical step in the HIV replication cycle (Bellarosa et al., 1996).

Muscarinic Receptor Antagonism

The derivatives of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one have been explored for their potential as muscarinic receptor antagonists. Some derivatives exhibit selective binding affinities for M2 muscarinic receptors, suggesting their potential application in treating conditions influenced by muscarinic receptor activity (Watanabe et al., 1997).

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of new fused 1,5-benzodiazepines, exploring the potential for creating diverse heterocyclic compounds with varied pharmacological properties. These synthetic pathways open possibilities for creating novel compounds with unique biological activities (Khodairy, 2005).

Anti-Ulcer Applications

Derivatives of pyrido[2,3-b][1,4]benzodiazepin-6-one, like pirenzepine, have shown promise as anti-ulcer agents. Their unique tricyclic structure, devoid of central nervous system activity, indicates a potential for treating ulcers without the side effects associated with other psychotropic compounds (Eberlein et al., 1977).

properties

CAS RN

132377-83-4

Product Name

9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Molecular Formula

C15H14N6O

Molecular Weight

294.31 g/mol

IUPAC Name

[(11-ethyl-6-methyl-5-oxopyrido[2,3-b][1,5]benzodiazepin-6-ium-9-ylidene)hydrazinylidene]azanide

InChI

InChI=1S/C15H14N6O/c1-3-21-13-9-10(18-19-16)6-7-12(13)20(2)15(22)11-5-4-8-17-14(11)21/h4-9H,3H2,1-2H3

InChI Key

APHMGGWRVNQQAC-UHFFFAOYSA-N

SMILES

CCN1C2=CC(=NN=[N-])C=CC2=[N+](C(=O)C3=C1N=CC=C3)C

Canonical SMILES

CCN1C2=CC(=NN=[N-])C=CC2=[N+](C(=O)C3=C1N=CC=C3)C

Appearance

Solid powder

Other CAS RN

132377-83-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9-azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
BI-RJ 70
BI-RJ-70

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Reactant of Route 3
9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Reactant of Route 4
9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Reactant of Route 5
9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Reactant of Route 6
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9-Azido-11-ethyl-6,11-dihydro-6-methyl-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

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